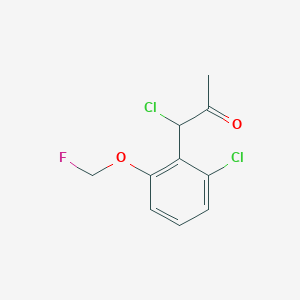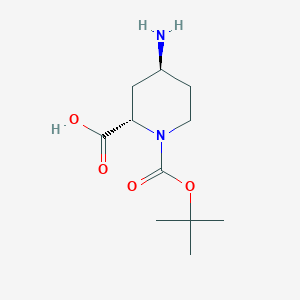
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative with a unique imidazole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and benzyl bromide.
Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Deprotection and Purification: The final compound is obtained by removing protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can modify the benzyl group or the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while substitution reactions can produce various amides and esters.
科学研究应用
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole rings.
Biochemistry: This compound can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: It may be used in the design of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecules. The benzyl group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the benzyl group.
Benzylhistidine: A derivative of histidine with a benzyl group, similar to (S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid.
Imidazole-4-acetic acid: Another imidazole-containing compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the chiral amino acid backbone and the benzyl-substituted imidazole ring. This combination of features can confer specific binding properties and reactivity, making it valuable for various applications.
属性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(5-benzyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O2/c14-10(13(17)18)7-12-11(15-8-16-12)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7,14H2,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI 键 |
ZKGIOSCYOWQDGO-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(N=CN2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)


![(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)


![(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol](/img/structure/B14038792.png)
